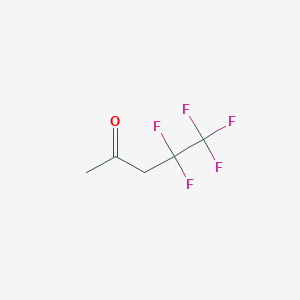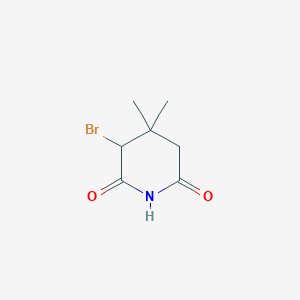![molecular formula C36H40O4P2 B12098225 (2R)-3-tert-butyl-2-[(2R)-3-tert-butyl-4-phenylmethoxy-2H-1,3-benzoxaphosphol-2-yl]-4-phenylmethoxy-2H-1,3-benzoxaphosphole](/img/structure/B12098225.png)
(2R)-3-tert-butyl-2-[(2R)-3-tert-butyl-4-phenylmethoxy-2H-1,3-benzoxaphosphol-2-yl]-4-phenylmethoxy-2H-1,3-benzoxaphosphole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (2R)-3-tert-butyl-2-[(2R)-3-tert-butyl-4-phenylmethoxy-2H-1,3-benzoxaphosphol-2-yl]-4-phenylmethoxy-2H-1,3-benzoxaphosphole is a complex organic molecule featuring multiple functional groups, including tert-butyl, phenylmethoxy, and benzoxaphosphole moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-3-tert-butyl-2-[(2R)-3-tert-butyl-4-phenylmethoxy-2H-1,3-benzoxaphosphol-2-yl]-4-phenylmethoxy-2H-1,3-benzoxaphosphole typically involves multi-step organic reactions. The process begins with the preparation of the benzoxaphosphole core, followed by the introduction of tert-butyl and phenylmethoxy groups through various substitution reactions. Key steps may include:
Formation of Benzoxaphosphole Core: This can be achieved through cyclization reactions involving appropriate phosphine and phenol derivatives under controlled conditions.
Introduction of Tert-Butyl Groups: Tert-butyl groups are often introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst.
Phenylmethoxy Substitution: The phenylmethoxy groups can be added through nucleophilic substitution reactions using phenylmethanol derivatives and suitable leaving groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scalability. Additionally, purification steps such as recrystallization and chromatography would be employed to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylmethoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the benzoxaphosphole core, potentially converting it to a more saturated phosphine oxide derivative.
Substitution: The tert-butyl and phenylmethoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halides (e.g., tert-butyl chloride) and bases (e.g., sodium hydride) are employed for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylmethoxy groups may yield benzaldehyde or benzoic acid derivatives, while reduction of the benzoxaphosphole core could produce phosphine oxide compounds.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound may be investigated for their potential as enzyme inhibitors or as probes for studying biochemical pathways. The presence of multiple functional groups provides opportunities for interactions with various biological targets.
Medicine
In medicinal chemistry, this compound could be explored for its pharmacological properties. Its structural features suggest potential activity as an anti-inflammatory or anticancer agent, although further research is needed to confirm these effects.
Industry
In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its stability and functional versatility.
Mécanisme D'action
The mechanism of action of (2R)-3-tert-butyl-2-[(2R)-3-tert-butyl-4-phenylmethoxy-2H-1,3-benzoxaphosphol-2-yl]-4-phenylmethoxy-2H-1,3-benzoxaphosphole involves interactions with molecular targets through its functional groups. These interactions can include hydrogen bonding, van der Waals forces, and π-π stacking, which may influence the compound’s biological activity. The specific pathways and targets would depend on the context of its application, such as enzyme inhibition or receptor binding.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R,3R)-2,3-Butanediol: A simpler compound with similar stereochemistry but lacking the complex benzoxaphosphole structure.
(2R,6R)-Hydroxynorketamine: Shares some structural features but differs significantly in its pharmacological profile and applications.
Uniqueness
The uniqueness of (2R)-3-tert-butyl-2-[(2R)-3-tert-butyl-4-phenylmethoxy-2H-1,3-benzoxaphosphol-2-yl]-4-phenylmethoxy-2H-1,3-benzoxaphosphole lies in its intricate structure, which combines multiple functional groups and stereocenters
Propriétés
Formule moléculaire |
C36H40O4P2 |
|---|---|
Poids moléculaire |
598.6 g/mol |
Nom IUPAC |
(2R)-3-tert-butyl-2-[(2R)-3-tert-butyl-4-phenylmethoxy-2H-1,3-benzoxaphosphol-2-yl]-4-phenylmethoxy-2H-1,3-benzoxaphosphole |
InChI |
InChI=1S/C36H40O4P2/c1-35(2,3)41-31-27(37-23-25-15-9-7-10-16-25)19-13-21-29(31)39-33(41)34-40-30-22-14-20-28(32(30)42(34)36(4,5)6)38-24-26-17-11-8-12-18-26/h7-22,33-34H,23-24H2,1-6H3/t33-,34-,41?,42?/m1/s1 |
Clé InChI |
CPWPSQKAGFLDKE-HNQYGGFOSA-N |
SMILES isomérique |
CC(C)(C)P1[C@@H](OC2=C1C(=CC=C2)OCC3=CC=CC=C3)[C@@H]4OC5=C(P4C(C)(C)C)C(=CC=C5)OCC6=CC=CC=C6 |
SMILES canonique |
CC(C)(C)P1C(OC2=C1C(=CC=C2)OCC3=CC=CC=C3)C4OC5=C(P4C(C)(C)C)C(=CC=C5)OCC6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Ethyl 6-bromo-7-fluoroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B12098181.png)





![Ethyl 6-(hydroxymethyl)-8-iodoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B12098205.png)


